molecular formula C13H15NO2 B8664696 2,6-dimethyl-1H-indole-3-acetic acid methyl ester CAS No. 164083-62-9

2,6-dimethyl-1H-indole-3-acetic acid methyl ester

Cat. No. B8664696
Key on ui cas rn: 164083-62-9
M. Wt: 217.26 g/mol
InChI Key: NESBKPVYYNMZGX-UHFFFAOYSA-N
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Patent
US06252084B1

Procedure details

To a cooled solution of 2.9 g (0.02 mol) of 2,6-dimethyl-1H-indole in 40 ml of THF was added 12.5 mL (0.02 mol) of a 1.6M solution of n-butyl lithium in hexane keeping the temperature below 10° C. with an ice-ethanol bath. After 0.25 hours, 20.0 ml (0.0277 mol) of a 1M solution of ZnCl2 in ether was added. The cooling bath was removed and the mixture stirred for 2 hours, then concentrated at reduced pressure to a wax which was dissolved in 40 ml of toluene. To this solution was added 1.89 ml (0.02 mol) of methyl 2-bromoacetate, the mixture was stirred 24 hours and poured into 100 ml of 1N HCl and 100 ml of EtOAc. The organic layer was washed twice with water, dried (Na2SO4), and concentrated at reduced pressure. The residue was chromatographed on silica and eluted with 10% EtOAc/toluene to give 3.17 g (73%) of 2,6-dimethyl-1H-indole-3-acetic acid methyl ester as an oil.
Quantity
2.9 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1.89 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[C:6]([CH3:11])[CH:5]=2.C([Li])CCC.Br[CH2:18][C:19]([O:21][CH3:22])=[O:20].Cl>C1COCC1.CCCCCC.CCOCC.[Cl-].[Cl-].[Zn+2].CCOC(C)=O>[CH3:22][O:21][C:19](=[O:20])[CH2:18][C:10]1[C:9]2[C:4](=[CH:5][C:6]([CH3:11])=[CH:7][CH:8]=2)[NH:3][C:2]=1[CH3:1] |f:7.8.9|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
CC=1NC2=CC(=CC=C2C1)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Three
Name
Quantity
1.89 mL
Type
reactant
Smiles
BrCC(=O)OC
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure to a wax which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 40 ml of toluene
STIRRING
Type
STIRRING
Details
the mixture was stirred 24 hours
Duration
24 h
WASH
Type
WASH
Details
The organic layer was washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica
WASH
Type
WASH
Details
eluted with 10% EtOAc/toluene

Outcomes

Product
Details
Reaction Time
0.25 h
Name
Type
product
Smiles
COC(CC1=C(NC2=CC(=CC=C12)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.17 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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